CB1 Receptor Binding Affinity: A 1.35-Fold Selectivity Window Over CB2
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine demonstrates a binding affinity (Ki) of 740 nM for the rat CB1 receptor, which is at least 1.35-fold more potent than its affinity for the human CB2 receptor (Ki > 1000 nM) [1]. This selectivity profile is critical for minimizing CB2-mediated off-target effects in neuroscience studies focused on CB1 signaling.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 740 nM (CB1, rat) |
| Comparator Or Baseline | >1000 nM (CB2, human) |
| Quantified Difference | >1.35-fold selectivity for CB1 over CB2 |
| Conditions | Displacement of [3H]CP-55,940 from CB1 in rat brain homogenates (absence of PMSF) and from human CB2 expressed in HEK293 cells. |
Why This Matters
Procurement decisions should prioritize this compound when CB1-selective modulation is required, as generic CB1/CB2 mixed ligands introduce confounding data in behavioral and electrophysiological assays.
- [1] BindingDB Entry BDBM50063527 (CHEMBL3398546). Affinity data for 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine at CB1 and CB2 receptors. BindingDB, 2023. View Source
